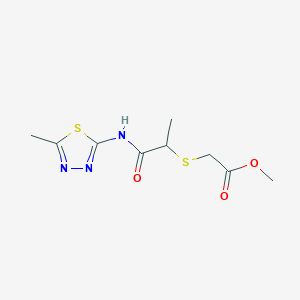

Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, which often exhibit significant biological and pharmaceutical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 5-methyl-1,3,4-thiadiazol-2-amine and 2-mercaptoacetic acid.

Reaction Steps: The reaction involves the formation of an amide bond between the amine group of 5-methyl-1,3,4-thiadiazol-2-amine and the carboxylic acid group of 2-mercaptoacetic acid, followed by esterification with methanol.

Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst, such as thionyl chloride, to facilitate the formation of the amide bond.

Industrial Production Methods:

Batch Process: The compound is synthesized in large reactors under controlled temperature and pressure conditions to ensure consistent product quality.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols are used, often in the presence of a base.

Major Products Formed:

Sulfoxides and Sulfones: Resulting from oxidation reactions.

Thiol Derivatives: Resulting from reduction reactions.

Substituted Thiadiazoles: Resulting from nucleophilic substitution reactions.

Mécanisme D'action

Target of Action

It is known that compounds containing a1,3,4-thiadiazole ring are widely studied in medicinal chemistry . They can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of this ring . These compounds exert a broad spectrum of biological activities .

Mode of Action

It is known that thiadiazole derivatives can interact strongly with biological targets . The specific interactions and resulting changes would depend on the exact nature of the target and the environment within the cell.

Biochemical Pathways

Compounds containing a thiadiazole ring have been shown to exert a broad spectrum of biological activities , suggesting that they may affect multiple pathways.

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

It is known that thiadiazole derivatives can exert a broad spectrum of biological activities , suggesting that they may have multiple effects at the molecular and cellular level.

Action Environment

It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of the substituent on the compounds .

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It exhibits antimicrobial properties and is studied for its potential use as an antimicrobial agent. Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Industry: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.

Comparaison Avec Des Composés Similaires

1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

Thioacetate Derivatives: These compounds contain the thioacetate functional group and are used in various chemical and biological applications.

Uniqueness: Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other thiadiazole and thioacetate derivatives.

Activité Biologique

Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a compound that exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 5-methyl-1,3,4-thiadiazole derivatives with various alkylating agents. The structural framework includes a thiadiazole moiety known for its diverse biological properties. The molecular formula is C6H8N2O2S, and it features a thioether link which is crucial for its biological activity .

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 176.27 g/mol |

| Thiadiazole Moiety | Present |

| Functional Groups | Thioether, Ester |

Antimicrobial Properties

Research has shown that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole ring have demonstrated activity against various bacterial strains. In studies involving related thiadiazole compounds, the Minimum Inhibitory Concentration (MIC) values were reported to be as low as 32.6μg/mL, indicating potent antibacterial effects compared to standard drugs like itraconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. Compounds similar to this compound have been found to inhibit cell proliferation in various cancer cell lines. For instance, studies report IC50 values as low as 0.28μg/mL against breast cancer MCF-7 cells . The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells.

Case Study: Anticancer Activity in MCF-7 Cells

In a controlled study evaluating the anticancer effects of a related thiadiazole derivative:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 0.28μg/mL

The study showed that treatment led to significant downregulation of key proteins involved in tumor growth and metastasis.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32.6μg/mL | |

| Anticancer | IC50 = 0.28μg/mL | |

| Cytotoxicity | Induces apoptosis in cancer cells |

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as:

- DNA Synthesis Inhibition : Disruption of DNA replication processes.

- Protein Synthesis Interference : Affecting ribosomal function leading to reduced protein production.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.

Propriétés

IUPAC Name |

methyl 2-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S2/c1-5(16-4-7(13)15-3)8(14)10-9-12-11-6(2)17-9/h5H,4H2,1-3H3,(H,10,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKFVRBMXRQNQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C(C)SCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.